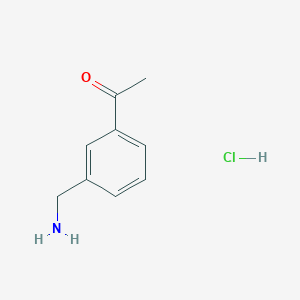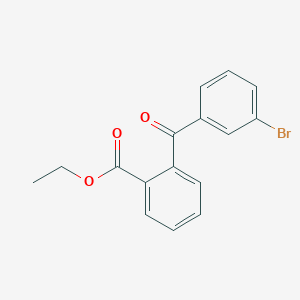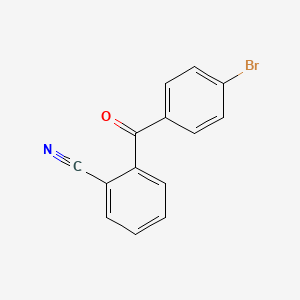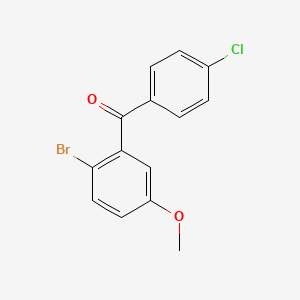
2-(2,5-Dimethylbenzoyl)phenyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of acetic acid as a medium or reagent. For example, in the synthesis of β-hydroxy ketones, a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid is used for the photoinduced reductive transformation of α,β-epoxy ketones . Similarly, the synthesis of pyrazoles involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid . These methods suggest that acetic acid plays a crucial role in facilitating the synthesis of compounds with dimethyl-substituted aromatic rings.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as 1H NMR, FTIR, and MS, along with elemental analysis . These techniques are essential for determining the structure of complex organic molecules, including those with dimethyl-substituted aromatic rings and acetamide groups. The presence of such substituents can influence the electronic distribution and overall stability of the molecules.
Chemical Reactions Analysis
The papers discuss the reactivity of certain compounds under specific conditions. For instance, the electrochemical oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile leads to the formation of selenoxides . This indicates that compounds with phenyl groups can undergo oxidation to form more oxidized species. Additionally, the reactivity of the compounds towards proton donors and water is highlighted, which is relevant for understanding the behavior of "2-(2,5-Dimethylbenzoyl)phenyl acetate" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are often determined by their functional groups and molecular structure. The pKa values of newly synthesized acetamide derivatives are determined via UV spectroscopic studies, indicating the acidic nature of these compounds and their potential for protonation at specific nitrogen atoms within the molecular framework . These properties are crucial for predicting the behavior of similar compounds, such as "2-(2,5-Dimethylbenzoyl)phenyl acetate," in biological systems or during chemical reactions.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Associations
Research on related compounds, such as methyl 3,5-dimethylbenzoate, reveals insights into molecular associations and crystal structures. For instance, the crystal structures of methyl 3,5-dimethylbenzoate showcase the formation of strands of molecules bonded through C—H⋯O=C interactions, arranging into layered structures. Such studies highlight the significance of molecular substituents in determining the crystal packing and intermolecular interactions, which could inform the design of new materials with specific crystallographic properties (Ebersbach, Seichter, & Mazik, 2022).
Synthesis and Chemical Reactivity
The action of aryllithium compounds on diarylketones, leading to the synthesis of complex compounds, exemplifies the reactivity and synthetic applications of dimethylbenzoyl derivatives. This area of research contributes to the development of methodologies for constructing compounds with potential applications in various fields, including pharmaceuticals and materials science (Faber & Nauta, 2010).
Cyclometallation and Metal Complexes
Studies on the cyclometallation of amines, imines, and oxazolines with metal complexes demonstrate the utility of dimethylbenzoyl-related compounds in forming cyclometallated complexes. These complexes have implications for catalysis and the development of new materials, showcasing the versatility of these compounds in coordinating with metals to achieve desired reactivities and properties (Davies et al., 2003).
Antibacterial Activity and Complex Formation
Research into the synthesis and characterization of new complexes of Cu(II), Ni(II), VO(II), and Mn(II) with Schiff bases derived from dimethylbenzoyl-related compounds indicates their potential antibacterial activity. These studies not only contribute to the field of bioinorganic chemistry but also suggest possible applications in developing new antibacterial agents (Roșu et al., 2010).
Photophysical Properties and Sensing Applications
Investigations into the photophysical properties of related compounds, such as the synthesis of symmetrical polynitrohelicenes, provide insights into their potential as photochromic materials. These materials could find applications in sensing, molecular switches, and electronic devices, highlighting the functional versatility of dimethylbenzoyl derivatives in advanced technological applications (Okubo et al., 2001).
Mecanismo De Acción
Target of Action
This compound belongs to the family of benzophenones and is widely used in various fields, including medical, environmental, and industrial research.
Mode of Action
For instance, some benzophenones are known to undergo reactions at the benzylic position .
Biochemical Pathways
For example, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,5-Dimethylbenzoyl)phenyl acetate. .
Propiedades
IUPAC Name |
[2-(2,5-dimethylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVERENSHMHMPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641611 | |
| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylbenzoyl)phenyl acetate | |
CAS RN |
890099-06-6 | |
| Record name | Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















